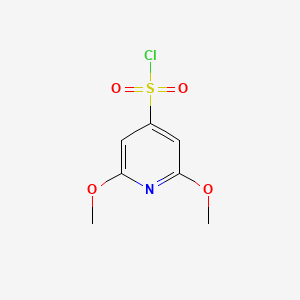
2,6-Dimethoxypyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxypyridine-4-sulfonyl chloride is an organic compound with the molecular formula C7H8ClNO4S and a molecular weight of 237.66 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of two methoxy groups at the 2 and 6 positions and a sulfonyl chloride group at the 4 position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxypyridine-4-sulfonyl chloride typically involves the sulfonation of 2,6-dimethoxypyridine. One common method includes the reaction of 2,6-dimethoxypyridine with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 4 position . The reaction is usually carried out under controlled temperature conditions to prevent decomposition or side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxypyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Organic solvents such as dichloromethane or acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Catalysts: In some cases, catalysts such as pyridine or triethylamine may be used to enhance the reaction rate.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
2,6-Dimethoxypyridine-4-sulfonyl chloride has a wide range of applications in scientific research, including:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxypyridine-4-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in synthetic chemistry to introduce sulfonyl groups into target molecules, thereby modifying their chemical and physical properties .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxypyridine: Lacks the sulfonyl chloride group and is less reactive towards nucleophiles.
4-Pyridinesulfonyl chloride: Similar sulfonyl chloride functionality but lacks the methoxy groups at the 2 and 6 positions.
Pyridine-3-sulfonyl chloride: Sulfonyl chloride group at the 3 position instead of the 4 position.
Uniqueness
2,6-Dimethoxypyridine-4-sulfonyl chloride is unique due to the presence of both methoxy groups and the sulfonyl chloride group, which confer distinct reactivity and properties. The methoxy groups can influence the electronic properties of the pyridine ring, potentially affecting the reactivity and stability of the compound .
Properties
Molecular Formula |
C7H8ClNO4S |
|---|---|
Molecular Weight |
237.66 g/mol |
IUPAC Name |
2,6-dimethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO4S/c1-12-6-3-5(14(8,10)11)4-7(9-6)13-2/h3-4H,1-2H3 |
InChI Key |
LTUXBVDBAAUBNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


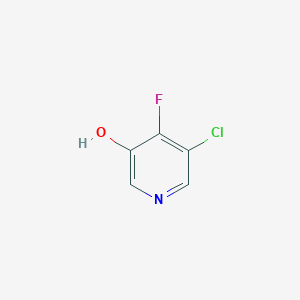
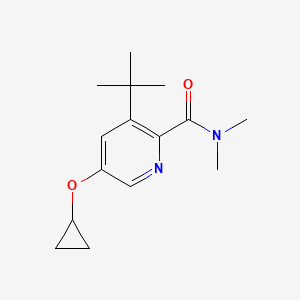
![7-Bromomethyl-3,4-dihydro-2H-[1,8]naphthyridine-1-carboxylic acid tert-butyl ester](/img/structure/B14848135.png)
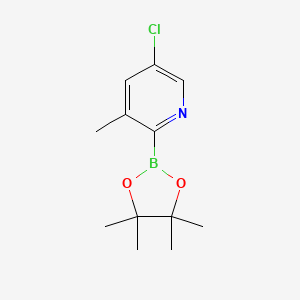


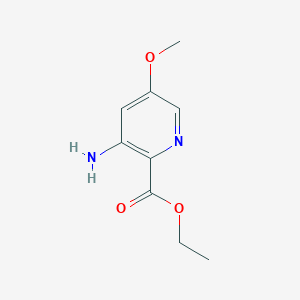

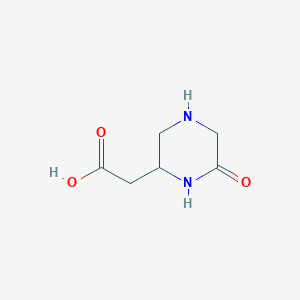
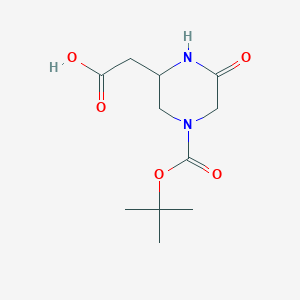

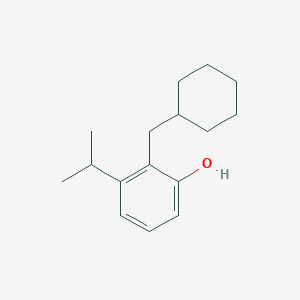
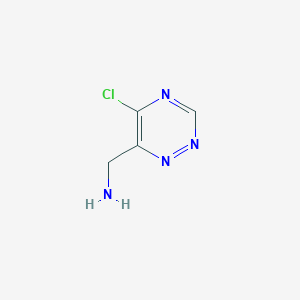
![5-[4-(9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl)butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione](/img/structure/B14848216.png)
